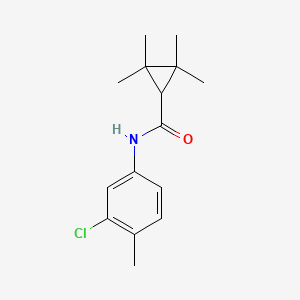
2-(4-chloro-2-methylphenoxy)-N'-isopropylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N’-isopropylacetohydrazide is a chemical compound that belongs to the class of phenoxyacetic acid derivatives. These compounds are known for their diverse applications, particularly in the field of herbicides. The presence of the chloro and methyl groups on the phenoxy ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-isopropylacetohydrazide typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid. This intermediate is then reacted with isopropylhydrazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N’-isopropylacetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted phenoxyacetic acid derivatives. These products have their own unique properties and applications in different fields .
科学的研究の応用
2-(4-chloro-2-methylphenoxy)-N’-isopropylacetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in different chemical reactions.
Biology: The compound is studied for its potential biological activities, including herbicidal and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, particularly for its antimicrobial and antitumor activities.
Industry: It is used in the production of herbicides and other agrochemicals, contributing to agricultural productivity .
作用機序
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-isopropylacetohydrazide involves its interaction with specific molecular targets in plants and microorganisms. In plants, it acts as a synthetic auxin, disrupting normal growth processes and leading to uncontrolled growth and eventual death of the plant. In microorganisms, it interferes with essential metabolic pathways, inhibiting their growth and proliferation .
類似化合物との比較
Similar Compounds
2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with similar structural features.
2,4-dichlorophenoxyacetic acid (2,4-D): Another phenoxyacetic acid derivative with herbicidal properties.
4-chloro-2-methylphenoxyacetic acid: A compound with similar chemical properties and applications
Uniqueness
What sets 2-(4-chloro-2-methylphenoxy)-N’-isopropylacetohydrazide apart from these similar compounds is its unique hydrazide functional group. This group imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry .
特性
分子式 |
C12H17ClN2O2 |
|---|---|
分子量 |
256.73 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N'-propan-2-ylacetohydrazide |
InChI |
InChI=1S/C12H17ClN2O2/c1-8(2)14-15-12(16)7-17-11-5-4-10(13)6-9(11)3/h4-6,8,14H,7H2,1-3H3,(H,15,16) |
InChIキー |
RNDNWPSYYWIMJW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-N'-({[5-(1-pyrrolidinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)urea](/img/structure/B13376931.png)
![Ethyl 5-[(4-ethyl-1-piperazinyl)sulfonyl]-2,4-dimethylphenyl ether](/img/structure/B13376952.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-3-ethoxybenzamide](/img/structure/B13376953.png)
![4-[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B13376957.png)
![2-[4-(Dimethylamino)benzylidene]-5-methoxy-1-indanone](/img/structure/B13376961.png)

![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]naphthalene-1-carbohydrazide](/img/structure/B13376969.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine](/img/structure/B13376980.png)

![2-[(3-chloroanilino)methyl]-4(3H)-quinazolinone](/img/structure/B13376986.png)
![3-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B13376992.png)
![6-(4-Chlorophenyl)-3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377000.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377006.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-4-methylpiperidine](/img/structure/B13377008.png)
